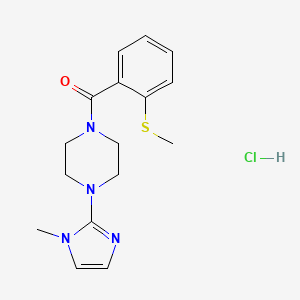

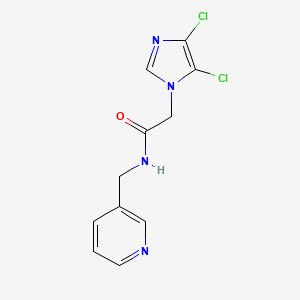

![molecular formula C13H7Cl2NO2S B2704019 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 866151-46-4](/img/structure/B2704019.png)

2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one” is a chemical compound . It has been synthesized and tested in-vitro against MCF-7 .

Synthesis Analysis

The compound was synthesized based on preliminary in-silico studies .Molecular Structure Analysis

The molecular structure of the compound was confirmed through spectroscopic analysis 1D and 2D NMR, MS, FTIR .Chemical Reactions Analysis

The compound was selected based on in-silico study conducted against several dihalophenylbenzoxazinone analogues . Some reactions failed to undergo the final elimination .Physical and Chemical Properties Analysis

The compound has been successfully synthesized with a decent amount of yield 88% . More specific physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Inhibition of Human Leukocyte Elastase

One key application of thieno[3,2-d][1,3]oxazin-4-ones, which include the compound , is as inhibitors of human leukocyte elastase (HLE). Studies have shown that certain derivatives of this compound exhibit significant inhibitory activity towards HLE. For instance, introduction of various groups at certain positions on the thiophene ring led to potent inhibitors, with low nanomolar Ki values indicating strong binding and inhibition of HLE (Gütschow & Neumann, 1998). Similarly, another study synthesized a series of these compounds and evaluated them for HLE inhibition, finding that the most potent compound exhibited a Ki value of 5.8 nM (Gütschow et al., 1999).

Antimicrobial Activities

Thieno[3,2-d]pyrimidines, related to the compound of interest, have been investigated for their antimicrobial activities. A study synthesized novel spiro compounds with this structure and tested them against various microbes. Some derivatives showed potent activity against both Gram-negative and Gram-positive bacteria, with one compound exhibiting higher antifungal activity compared to ketoconazole (Hafez, El-Gazzar & Zaki, 2016).

Spectroscopic and Quantum Mechanical Analysis

The spectroscopic properties of related compounds, such as 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine, have been studied using FT-IR and FT-Raman techniques. These studies help in understanding the molecular structure and properties of such compounds (Kuruvilla et al., 2018).

Cholesterol Esterase and Acetylcholinesterase Inhibition

Some thieno[1,3]oxazin-4-ones have been investigated as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). The introduction of specific structural features in these compounds has resulted in selective inhibition of these enzymes, which is significant for the development of drugs targeting these enzymes (Pietsch & Gütschow, 2005).

Supercapacitive Performances for Charge Storage

The electrochemical properties of poly(N-alkyl-3,4-dihydrothieno[3,4-b][1,4]oxazine) derivatives have been studied for supercapacitor applications. These compounds show promising pseudocapacitive performances as electrode materials, highlighting their potential in energy storage technologies (Ermiş, Yigit & Güllü, 2013).

Anticancer Activity

Compounds related to 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one have been synthesized and evaluated for their anticancer activity. One study focused on 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, showing moderate cytotoxicity against MCF-7, a breast cancer cell line (Kesuma et al., 2022).

作用機序

Target of Action

Similar compounds have been found to inhibit enzymes such as cholesterol esterase (cease) and acetylcholinesterase (ache) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.

Mode of Action

It is suggested that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

Given its potential inhibitory effects on cease and ache, it can be inferred that this compound may affect lipid metabolism and neurotransmission pathways .

Result of Action

Based on its potential inhibitory effects on cease and ache, it can be inferred that this compound may alter lipid metabolism and neurotransmission at the molecular and cellular levels .

生化学分析

Biochemical Properties

It is known that quinazolinones, a class of compounds to which it belongs, are potent inhibitors of bacterial growth and have been used successfully in the treatment of tuberculosis and other infectious diseases .

Cellular Effects

Preliminary studies suggest that it may have antitumor activity, as it has shown significant effects against different cancer cell lines .

Molecular Mechanism

It has been suggested that it may inhibit Methionyl-tRNA Synthetase based on preliminary in-silico studies .

Dosage Effects in Animal Models

The effects of 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one at different dosages in animal models have not been extensively studied. It has been reported to show significant antitumor activity in Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC) .

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO2S/c1-6-5-19-11-10(6)16-12(18-13(11)17)8-3-2-7(14)4-9(8)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAUBAFUTXTNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

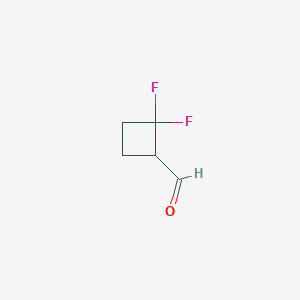

![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2703937.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B2703940.png)

![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)

![Tert-butyl 3-[(3-aminophenyl)methylsulfanyl]propanoate](/img/structure/B2703948.png)

![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)

![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)

![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)

![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)